molecular formula C10H14N2O2S B13644625 Methyl 2-isopropyl-4-mercapto-6-methylpyrimidine-5-carboxylate

Methyl 2-isopropyl-4-mercapto-6-methylpyrimidine-5-carboxylate

Cat. No.: B13644625
M. Wt: 226.30 g/mol
InChI Key: PRJNQMIVQLFREL-UHFFFAOYSA-N
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Description

Methyl 2-isopropyl-4-mercapto-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a central six-membered aromatic ring with substituents at positions 2 (isopropyl), 4 (mercapto, -SH), 5 (methyl ester), and 6 (methyl). The mercapto group enhances reactivity toward electrophilic substitution and metal coordination, while the methyl ester contributes to solubility in organic solvents.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

methyl 6-methyl-2-propan-2-yl-4-sulfanylidene-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-5(2)8-11-6(3)7(9(15)12-8)10(13)14-4/h5H,1-4H3,(H,11,12,15)

InChI Key

PRJNQMIVQLFREL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)N=C(N1)C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Multi-Component Condensation Route

A widely reported approach to pyrimidine derivatives involves a one-pot multi-component reaction of:

  • An aldehyde (e.g., isopropyl-substituted benzaldehyde or equivalent),
  • Ethyl cyanoacetate or methyl cyanoacetate,
  • Thiourea or a mercapto source,

in the presence of a base such as potassium bicarbonate in ethanol. This reaction yields pyrimidine derivatives bearing mercapto groups and ester functionalities at the 4- and 5-positions, respectively. The general reaction scheme is:

Step Reagents & Conditions Outcome
1 Aldehyde + methyl cyanoacetate + thiourea + KHCO3 in ethanol, reflux Formation of 4-mercapto-6-methylpyrimidine-5-carboxylate core
2 Workup and purification Isolated methyl 2-substituted-4-mercapto-6-methylpyrimidine-5-carboxylate

This method allows the introduction of the isopropyl group at the 2-position via the choice of aldehyde and yields the mercapto group at the 4-position through thiourea incorporation.

Synthesis via 4,6-Dihydroxy-2-Methylpyrimidine Intermediate

Another approach involves the preparation of 4,6-dihydroxy-2-methylpyrimidine, which serves as a versatile precursor for further substitution. The synthesis of this intermediate is typically performed by condensation of acetamidinium chloride with diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid. This process is economical and scalable, with optimized reaction parameters such as solvent choice and reaction time.

Subsequent chlorination of the hydroxy groups using phosphorus oxychloride converts the dihydroxy compound into a dichloropyrimidine intermediate. This intermediate undergoes nucleophilic aromatic substitution with thiol-containing nucleophiles to introduce the mercapto group at the 4-position. The isopropyl group at the 2-position can be introduced via substitution or by using appropriately substituted precursors in earlier steps.

Tetrahydropyrimidine Route and Dehydrogenation

Historical and mechanistic studies have explored the synthesis of 1,4,5,6-tetrahydropyrimidines as intermediates. These are prepared by condensation of urea or thiourea with 1,3-propanediamine derivatives, yielding 2-mercapto tetrahydropyrimidines with moderate yields (30-50%). Subsequent catalytic dehydrogenation attempts to convert these tetrahydropyrimidines to the corresponding pyrimidines have been reported, although yields vary and the methods are less practical for large-scale synthesis.

Method Reagents/Conditions Yield Notes
Condensation of thiourea + 1,3-propanediamine Reflux in ethanol 50% 2-mercapto tetrahydropyrimidine intermediate
Catalytic dehydrogenation (Pd/C, Linstead’s catalyst) Various conditions <51% Low efficiency for pyrimidine formation

Due to these limitations, this route is less favored for preparing this compound but remains important for mechanistic understanding.

Comparative Summary of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations
Multi-component condensation (aldehyde + methyl cyanoacetate + thiourea) Isopropyl-substituted aldehyde, methyl cyanoacetate, thiourea, KHCO3 Ethanol, reflux One-pot, direct synthesis, good functional group tolerance Requires careful control of stoichiometry
4,6-Dihydroxy-2-methylpyrimidine intermediate route Acetamidinium chloride, diethyl malonate, POCl3, thiol nucleophile Methanol reflux, chlorination, nucleophilic substitution Economical, scalable, versatile intermediate Multi-step, requires chlorination step
Tetrahydropyrimidine intermediate and dehydrogenation Thiourea, 1,3-propanediamine, Pd/C catalyst Reflux, catalytic dehydrogenation Insight into intermediate chemistry Low yields, complex, less practical

Research Findings and Optimization Notes

  • The multi-component condensation method is favored for its simplicity and directness, yielding the target compound with good purity after standard workup.
  • Process optimization studies on 4,6-dihydroxy-2-methylpyrimidine synthesis have demonstrated that solvent choice (absolute methanol) and acidification steps critically affect yield and purity, which are essential for downstream substitution reactions.
  • Attempts to use catalytic dehydrogenation for converting tetrahydropyrimidines to pyrimidines show limited success, with yields often below 50%, making this route less attractive for industrial synthesis.
  • The choice of base (KHCO3) and solvent (ethanol) in the multi-component reaction influences the formation of the mercapto group and overall yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropyl-4-mercapto-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product .

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups .

Scientific Research Applications

While comprehensive data tables and case studies for the specific applications of "Methyl 2-isopropyl-4-mercapto-6-methylpyrimidine-5-carboxylate" are not available within the provided search results, some relevant information can be extracted regarding pyrimidines and their applications, as well as synthesis methods.

General Applications of Pyrimido[4,5-d]pyrimidines
Pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs have a wide range of biological significance, including use as antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-myco-bacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agents . They have also been conveyed as receptors for tyrosine kinase and applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate .

Synthesis of Pyrimido[4,5-d]pyrimidines
Various methods exist for synthesizing pyrimidopyrimidines, including the three-component condensation of aryl aldehydes, amines (such as aniline, aminouracil, or aminopyrimidine derivatives), thiocyanate salts, and active methylenes under catalytic conditions in a basic or acidic medium . These can also be synthesized using a regiospecific one-pot reaction under solvent-free and microwave irradiation conditions . However, some reported methods may have disadvantages such as requiring starting materials that are not readily accessible, complex techniques, harsh conditions, or multistep processes .

Specific Synthesis Examples

  • Heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at 110–130 °C forms a Schiff base intermediate, which then reacts with another mole of formamide at 130–140 °C to yield 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol .
  • Heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with phenyl isocyanate at 120–130 °C generates an amide intermediate, which reacts with another mole of phenyl isocyanate at 140–160 °C to give 7-mercapto-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione .
  • The amide from heating ethyl 5-amino-2-chloropyrimidine-4-carboxylate with ammonia in ethanol reacts with triethyl orthoformate or diethoxymethyl acetate to yield a cyclization product .

Mechanism of Action

The mechanism of action of Methyl 2-isopropyl-4-mercapto-6-methylpyrimidine-5-carboxylate involves interactions with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to changes in cellular processes . The exact molecular targets and pathways are not well-defined in the literature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

Key structural analogs include pyrimidine carboxylates with variations in ester groups, substituent positions, and functional groups (Table 1).

Table 1: Substituent Comparison of Pyrimidine Derivatives

Compound Name Ester Group Position 2 Position 4 Position 6
Methyl 2-isopropyl-4-mercapto-6-methylpyrimidine-5-carboxylate Methyl Isopropyl Mercapto (-SH) Methyl
Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate Ethyl Phenyl Sulfanyl (-SH) Methyl
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate Ethyl Methyl Amino (-NH₂)
Key Observations:
  • Ester Groups : Methyl esters (target compound) typically exhibit higher volatility and lower lipophilicity compared to ethyl esters (e.g., compounds in ), influencing solubility and bioavailability.
  • Position 4: The mercapto group (-SH) distinguishes the target compound from amino (-NH₂) analogs (). Mercapto groups are prone to oxidation (forming disulfides) and exhibit stronger metal-binding affinity, whereas amino groups participate in hydrogen bonding and protonation-dependent interactions.

Physicochemical Properties (Inferred)

While explicit data are unavailable, general trends can be inferred:

  • Reactivity: The mercapto group in the target compound is more nucleophilic than the amino group in , enabling thiol-specific reactions (e.g., Michael additions, metal coordination).
  • Stability: Mercapto-containing compounds are susceptible to oxidation, necessitating inert storage conditions compared to amino analogs.

Biological Activity

Methyl 2-isopropyl-4-mercapto-6-methylpyrimidine-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, pharmacological effects, and relevant research findings.

Molecular Formula: C10H14N2O2S
Molecular Weight: 226.29 g/mol
CAS Number: Not specified in the sources but can be referenced for further studies.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Pyrimidine derivatives are known to influence nucleic acid metabolism and can modulate enzyme activities involved in cellular signaling and metabolic processes.

  • Enzyme Inhibition: This compound may act as an inhibitor of specific enzymes, affecting pathways such as nucleotide synthesis.
  • Antioxidant Activity: Preliminary studies suggest that the mercapto group may contribute to antioxidant properties, scavenging free radicals and mitigating oxidative stress.
  • Antimicrobial Properties: Some derivatives of pyrimidines exhibit antimicrobial activity, which could extend to this compound, although specific studies are needed to confirm this effect.

Antioxidant Activity

Research indicates that compounds with thiol groups (like the mercapto group in this compound) often exhibit significant antioxidant properties. These properties are crucial in preventing cellular damage caused by oxidative stress.

Antimicrobial Activity

While specific data on this compound's antimicrobial activity is limited, similar pyrimidine compounds have shown efficacy against various bacterial and fungal strains. Future studies could explore its potential as an antimicrobial agent.

Case Studies and Research Findings

  • Study on Antioxidant Potential: A study conducted by Umesha et al. (2009) explored the antioxidant capacity of pyrimidine derivatives, suggesting that compounds with similar structures could effectively reduce oxidative stress markers in vitro .
  • Antimicrobial Evaluation: Another investigation into the antimicrobial properties of pyrimidine derivatives found that certain compounds exhibited significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli. This suggests a potential for this compound to be effective in similar applications .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightNotable Activities
This compoundC10H14N2O2S226.29 g/molAntioxidant, Potential Antimicrobial
Ethyl 2,4-dimethylpyrimidine-5-carboxylateC9H12N2O2180.21 g/molAntimicrobial
6-Isopropyl-5-methylpyrimidin-4-olC8H12N2O152.19 g/molEnzyme Inhibition

Q & A

Q. How are conformational dynamics of the pyrimidine ring analyzed in catalytic applications?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) and molecular dynamics (MD) simulations track ring puckering (e.g., Cremer-Pople parameters). Activation energies for pseudorotation are derived from Arrhenius plots of 1H^1H-NMR line-shape changes .

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